molecular formula C9H6BrClN2 B2631537 8-Bromo-2-chloro-7-methylquinazoline CAS No. 1388049-83-9

8-Bromo-2-chloro-7-methylquinazoline

Cat. No.: B2631537
CAS No.: 1388049-83-9
M. Wt: 257.52
InChI Key: FVEJXCYVFHKJAT-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-7-methylquinazoline is a quinazoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol . This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-Bromo-2-chloro-7-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. One common synthetic route includes the reaction of 7-methylquinazoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 2 positions, respectively . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromo-2-chloro-7-methylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-2-chloro-7-methylquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

8-Bromo-2-chloro-7-methylquinazoline can be compared with other quinazoline derivatives, such as:

The presence of both bromo and chloro substituents in this compound makes it unique, providing specific reactivity and biological activity that can be leveraged in various applications.

Properties

IUPAC Name

8-bromo-2-chloro-7-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEJXCYVFHKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=NC=C2C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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